molecular formula C13H12FNOS2 B2392455 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207045-17-7

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2392455
CAS No.: 1207045-17-7
M. Wt: 281.36
InChI Key: IXZRWNSBNWTJRU-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a fluorophenyl group, a thiophenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of 4-fluorothiophenol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiophenyl groups can facilitate binding to hydrophobic pockets, while the acetamide moiety may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide include:

    2-((4-chlorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    2-((4-bromophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with biological targets.

    2-((4-methylphenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: The methyl group can alter the compound’s hydrophobicity and steric interactions.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS2/c14-11-1-3-12(4-2-11)18-9-13(16)15-7-10-5-6-17-8-10/h1-6,8H,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRWNSBNWTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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